molecular formula C20H18N4 B2364680 5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-32-2

5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2364680
CAS No.: 890611-32-2
M. Wt: 314.392
InChI Key: NDVVAXOYPUJVKA-UHFFFAOYSA-N
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Description

Structurally, it features:

  • Position 3: 4-methylphenyl group.
  • Position 5: Methyl substituent.
  • N-Substituent: Phenyl group at the 7-amine position.

Below, we compare its key structural and functional attributes with related derivatives.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-8-10-16(11-9-14)18-13-21-24-19(12-15(2)22-20(18)24)23-17-6-4-3-5-7-17/h3-13,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVVAXOYPUJVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective inhibition of various cancer cell lines. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines can suppress breast cancer cell growth by inhibiting SRC kinase activity, a critical pathway in cancer progression . The compound's structural modifications can enhance its efficacy against specific cancer types, making it a promising candidate for drug development.

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to inhibit enzymes involved in critical biological pathways, including those related to cancer and inflammation. The ability to selectively target these enzymes makes this compound valuable in developing therapeutics for conditions such as rheumatoid arthritis and other inflammatory diseases .

Photophysical Properties

Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidines, suggesting their utility in material science. These compounds exhibit significant fluorescence characteristics, making them suitable candidates for optical applications, including as fluorescent probes and biomarkers in biological imaging . Their ability to form crystals with unique conformational properties further enhances their applicability in solid-state devices.

Lipid Droplet Biomarkers

Research has identified pyrazolo[1,5-a]pyrimidines as effective lipid droplet biomarkers in HeLa cells (cancer cells) and L929 cells (normal cells). This application is particularly relevant for studying cellular metabolism and the dynamics of lipid storage within cells, thus providing insights into various metabolic disorders .

Synthesis and Functionalization

The synthesis of 5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the interaction of 3-amino-pyrazoles with various electrophilic reagents. Recent advancements have focused on improving synthetic routes to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis have been employed to facilitate rapid reactions while maintaining high purity levels of the final product .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated SRC kinase inhibition leading to reduced breast cancer cell proliferation.
Optical ApplicationsIdentified as lipid droplet biomarkers; significant fluorescence properties noted.
Enzyme InhibitionShowed selective inhibition of enzymes related to inflammation and cancer pathways.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Modifications at Position 3

The 3-substituent significantly influences target binding and potency.

Compound 3-Substituent Key Findings Reference
Target Compound 4-methylphenyl Not directly tested; inferred stability from methyl’s electron-donating effect. -
3-(4-Fluorophenyl) derivatives 4-fluorophenyl Optimal for M.tb inhibition (MIC < 0.1 µM); enhanced electronic interactions .
3-(4-Methoxyphenyl) (Compound 39e) 4-methoxyphenyl Moderate activity; methoxy may reduce metabolic stability due to oxidation .
3-(3-Trifluoromethylphenyl) (Compound 39a) 3-CF₃-phenyl Improved lipophilicity but lower potency vs. 4-fluoro analogs .

Modifications at Position 5

The 5-position tolerates diverse substituents, with alkyl/aryl groups enhancing activity.

Compound 5-Substituent Key Findings Reference
Target Compound Methyl Compact size may favor binding pocket accommodation. -
5-(p-Tolyl) (Compound 33) p-tolyl High M.tb inhibition (MIC = 0.12 µM); aryl groups enhance π-π stacking .
5-(4-Isopropylphenyl) (Compound 35) 4-isopropylphenyl Bulky substituents reduce solubility but improve target affinity .
5-Phenyl derivatives Phenyl Moderate activity; methyl at position 5 (target) may improve bioavailability.

Key Insight : The methyl group at position 5 in the target compound may optimize solubility and metabolic stability compared to bulkier aryl substituents.

Modifications at the N-Substituent (Position 7)

The N-substituent impacts pharmacokinetics and off-target effects.

Compound N-Substituent Key Findings Reference
Target Compound Phenyl Aromatic group may enhance CNS penetration but increase hERG risk . -
N-(Pyridin-2-ylmethyl) derivatives Pyridin-2-ylmethyl High M.tb activity (MIC ~0.1 µM); pyridine enhances water solubility .
N-(3-Methylbutyl) () 3-methylbutyl Aliphatic chain improves metabolic stability but reduces potency .
N-[2-(Morpholin-4-yl)ethyl] () Morpholinoethyl Polar substituent reduces hERG liability and enhances solubility .

Key Insight: The phenyl group in the target compound may balance lipophilicity and binding affinity but could pose higher hERG risk compared to pyridinyl or morpholino groups.

Other Notable Analogs

  • Triazolopyrimidines (e.g., Compounds 92–99): While distinct in core structure, these derivatives show antimalarial activity via dihydroorate dehydrogenase inhibition, highlighting scaffold versatility .
  • Chlorophenyl Derivatives (e.g., ): Chlorine substituents enhance potency but may increase toxicity risks .

Biological Activity

5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of 3-amino-pyrazole with various electrophiles. The specific compound can be synthesized through nucleophilic substitution reactions involving dicarbonyl compounds, leading to the formation of the pyrazolo[1,5-a]pyrimidine scaffold. This structural framework is crucial for its biological activity, as it allows for interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.01Apoptosis induction
NCI-H4600.03Microtubule disassembly
SF-26831.5Inhibition of CDK2

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as p53 and decrease mitochondrial membrane potential in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against bacterial isolates, showing a reduction in biofilm formation and quorum sensing in pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves inhibiting bacterial communication pathways that are critical for virulence .

Case Studies and Research Findings

  • Anticancer Study : A study evaluated the effects of the compound on colon cancer cell lines DLD-1 and HT-29. The results indicated a significant decrease in cell viability after treatment with varying concentrations of the compound, confirming its potential as an anticancer agent through mechanisms involving apoptosis and autophagy .
  • Antimicrobial Efficacy : Another investigation focused on the compound's ability to combat biofilm formation in bacteria. The results showed that treatment with the pyrazolo[1,5-a]pyrimidine derivative led to a marked reduction in biofilm biomass compared to untreated controls, highlighting its potential use in treating infections associated with biofilms .

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